molecular formula C36H72N2S2 B13935944 N,N'-Bis(3-hexylundecyl)-dithiooxamide CAS No. 63867-42-5

N,N'-Bis(3-hexylundecyl)-dithiooxamide

Cat. No.: B13935944
CAS No.: 63867-42-5
M. Wt: 597.1 g/mol
InChI Key: UOECFOJNXHENFL-UHFFFAOYSA-N
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Description

N,N’-Bis(3-hexylundecyl)ethanebisthioamide is a chemical compound with the molecular formula C36H72N2S2. It is characterized by the presence of two thioamide groups attached to an ethanebis backbone, with long alkyl chains (3-hexylundecyl) attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-hexylundecyl)ethanebisthioamide typically involves the reaction of ethanebisthioamide with 3-hexylundecylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N,N’-Bis(3-hexylundecyl)ethanebisthioamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-hexylundecyl)ethanebisthioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis(3-hexylundecyl)ethanebisthioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-hexylundecyl)ethanebisthioamide involves its interaction with specific molecular targets. The thioamide groups can form strong interactions with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways and exert specific biological effects. The long alkyl chains contribute to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-ethylhexyl)ethanebisthioamide
  • N,N’-Bis(3-octylundecyl)ethanebisthioamide
  • N,N’-Bis(3-decylundecyl)ethanebisthioamide

Uniqueness

N,N’-Bis(3-hexylundecyl)ethanebisthioamide is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. The presence of thioamide groups also imparts distinct reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

63867-42-5

Molecular Formula

C36H72N2S2

Molecular Weight

597.1 g/mol

IUPAC Name

N,N'-bis(3-hexylundecyl)ethanedithioamide

InChI

InChI=1S/C36H72N2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)29-31-37-35(39)36(40)38-32-30-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3,(H,37,39)(H,38,40)

InChI Key

UOECFOJNXHENFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CCNC(=S)C(=S)NCCC(CCCCCC)CCCCCCCC

Origin of Product

United States

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